(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid (Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid 8-iso-15(R) PGF2α is one member of a large family of prostaglandin-like eicosanoids formed by the free radical peroxidation of arachidonic acid in membrane phospholipids. It is the C-15 epimer of 8-iso PGF2α, the only isoprostane isomer which has been studied in depth in a variety of biological systems.
Brand Name: Vulcanchem
CAS No.: 214748-65-9
VCID: VC0160176
InChI: InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/t15-,16+,17-,18+,19-/m1/s1
SMILES: CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Molecular Formula: C20H34O5
Molecular Weight: 354.5 g/mol

(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid

CAS No.: 214748-65-9

Cat. No.: VC0160176

Molecular Formula: C20H34O5

Molecular Weight: 354.5 g/mol

* For research use only. Not for human or veterinary use.

(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid - 214748-65-9

Specification

Description 8-iso-15(R) PGF2α is one member of a large family of prostaglandin-like eicosanoids formed by the free radical peroxidation of arachidonic acid in membrane phospholipids. It is the C-15 epimer of 8-iso PGF2α, the only isoprostane isomer which has been studied in depth in a variety of biological systems.
CAS No. 214748-65-9
Molecular Formula C20H34O5
Molecular Weight 354.5 g/mol
IUPAC Name 7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Standard InChI InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/t15-,16+,17-,18+,19-/m1/s1
Standard InChI Key PXGPLTODNUVGFL-MTHXSQLBSA-N
Isomeric SMILES CCCCC[C@H](C=C[C@H]1[C@@H](C[C@@H]([C@H]1CC=CCCCC(=O)O)O)O)O
SMILES CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Canonical SMILES CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O

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